

Quantum Chemical Calculations of 2-Chloro-6-fluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-6-fluoroaniline

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Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of **2-Chloro-6-fluoroaniline**. While extensive dedicated computational studies on this specific molecule are not widely published, this document synthesizes established theoretical protocols and expected quantitative outcomes based on research of structurally analogous compounds. This guide details the methodologies for Density Functional Theory (DFT) calculations, including geometry optimization, vibrational frequency analysis, and the determination of electronic properties. The presented data, while illustrative, serves as a robust framework for researchers initiating computational investigations into **2-Chloro-6-fluoroaniline** for applications in drug design and materials science.

Introduction

Aniline and its halogenated derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.^[1] The strategic placement of halogen atoms can significantly influence the molecule's steric and electronic properties, thereby modulating its reactivity and biological activity. **2-Chloro-6-fluoroaniline**, a disubstituted aniline, presents a unique electronic profile due to the presence of both chlorine and fluorine atoms ortho to the amino group.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools for predicting the molecular structure, spectroscopic characteristics, and reactivity of chemical entities.^{[2][3]} These computational methods allow for a detailed in-silico analysis, providing insights that can guide experimental work and accelerate the discovery process. This guide outlines the standard computational workflow and expected results from a thorough quantum chemical investigation of **2-Chloro-6-fluoroaniline**.

Computational Methodology

The following section details a typical computational protocol for the quantum chemical analysis of **2-Chloro-6-fluoroaniline**, based on methods successfully applied to similar halogenated anilines.^{[1][4][5]}

Geometry Optimization

The initial step in the computational analysis is the optimization of the molecular geometry to find the minimum energy conformation. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311++G(d,p).^{[3][6][7]} The "d,p" designation indicates the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, which is crucial for accurately describing bonding in molecules with heteroatoms. The "++" denotes the inclusion of diffuse functions, important for describing anions and weak non-covalent interactions.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.^[8] Theoretical vibrational frequencies are often systematically overestimated compared to experimental values; therefore, they are typically scaled by an appropriate factor (e.g., 0.961) to improve agreement with experimental data.^[3]

Electronic Properties

The electronic properties of **2-Chloro-6-fluoroaniline** are investigated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest

Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical indicators of chemical reactivity, kinetic stability, and electronic transitions.[4][5] The molecular electrostatic potential (MEP) is also calculated to identify the electron-rich and electron-deficient regions of the molecule, which provides insights into potential sites for electrophilic and nucleophilic attack.[4]

Software

All quantum chemical calculations are typically performed using a comprehensive software package such as Gaussian.[3] The visualization of molecular structures, orbitals, and vibrational modes is often accomplished with visualization software like GaussView.[7]

Expected Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from a quantum chemical study of **2-Chloro-6-fluoroaniline**, based on findings for structurally related molecules.

Table 1: Optimized Geometrical Parameters

Parameter	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
C1-C2	1.40	C2-C1-C6	118.5
C1-C6	1.39	C1-C2-C3	121.0
C2-C3	1.39	C2-C3-C4	119.5
C3-C4	1.39	C3-C4-C5	120.5
C4-C5	1.39	C4-C5-C6	120.0
C5-C6	1.40	C1-C6-C5	120.5
C1-N7	1.38	C2-C1-N7	120.0
C2-Cl8	1.74	C6-C1-N7	121.5
C6-F9	1.36	C1-N7-H10	115.0
N7-H10	1.01	H10-N7-H11	110.0
N7-H11	1.01		

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Mode	Calculated Frequency (cm ⁻¹)	Scaled Frequency (cm ⁻¹)	Experimental Frequency (cm ⁻¹)	Assignment
v1	3505	3369	~3400	NH ₂ Asymmetric Stretch
v2	3410	3277	~3300	NH ₂ Symmetric Stretch
v3	3100	2979	~3050	C-H Stretch
v4	1620	1557	~1600	NH ₂ Scissoring
v5	1580	1518	~1550	C-C Stretch
v6	1300	1249	~1280	C-N Stretch
v7	780	749	~770	C-Cl Stretch
v8	1250	1201	~1230	C-F Stretch

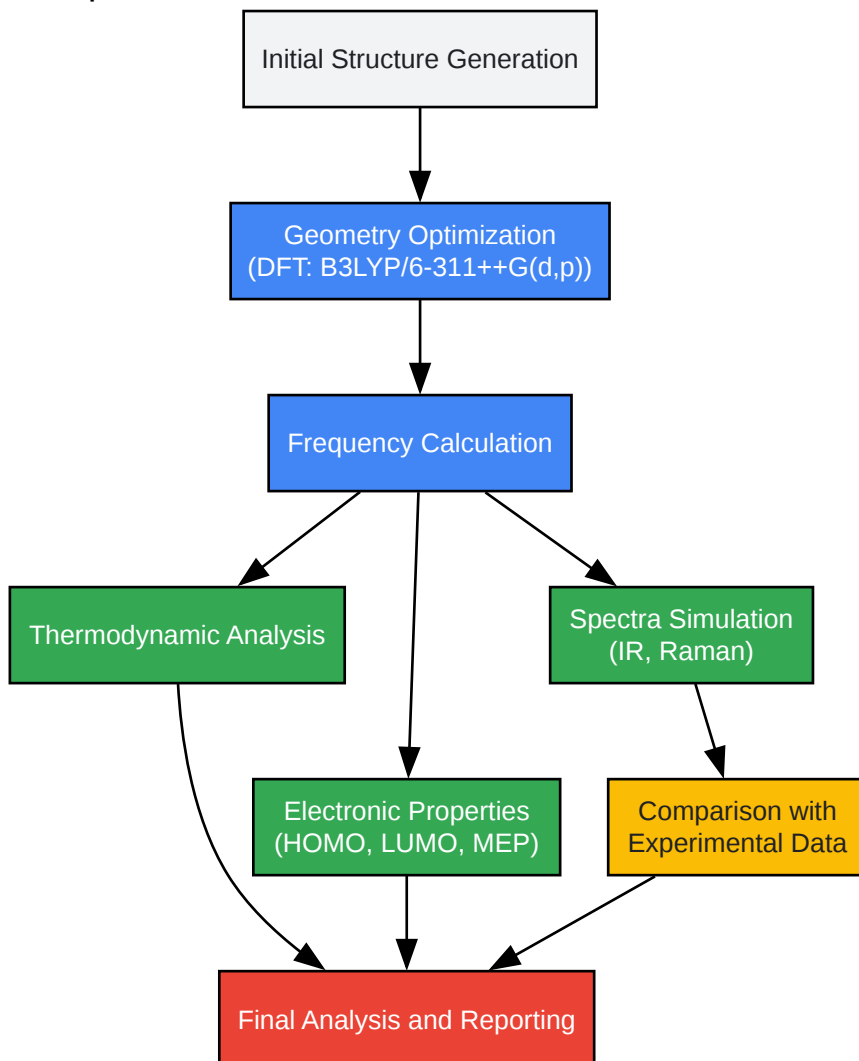
Table 3: Calculated Electronic Properties

Property	Value
HOMO Energy	-5.8 eV
LUMO Energy	-0.9 eV
HOMO-LUMO Energy Gap	4.9 eV
Dipole Moment	2.5 Debye

Visualizations

Diagrams illustrating key workflows and conceptual relationships are provided below.

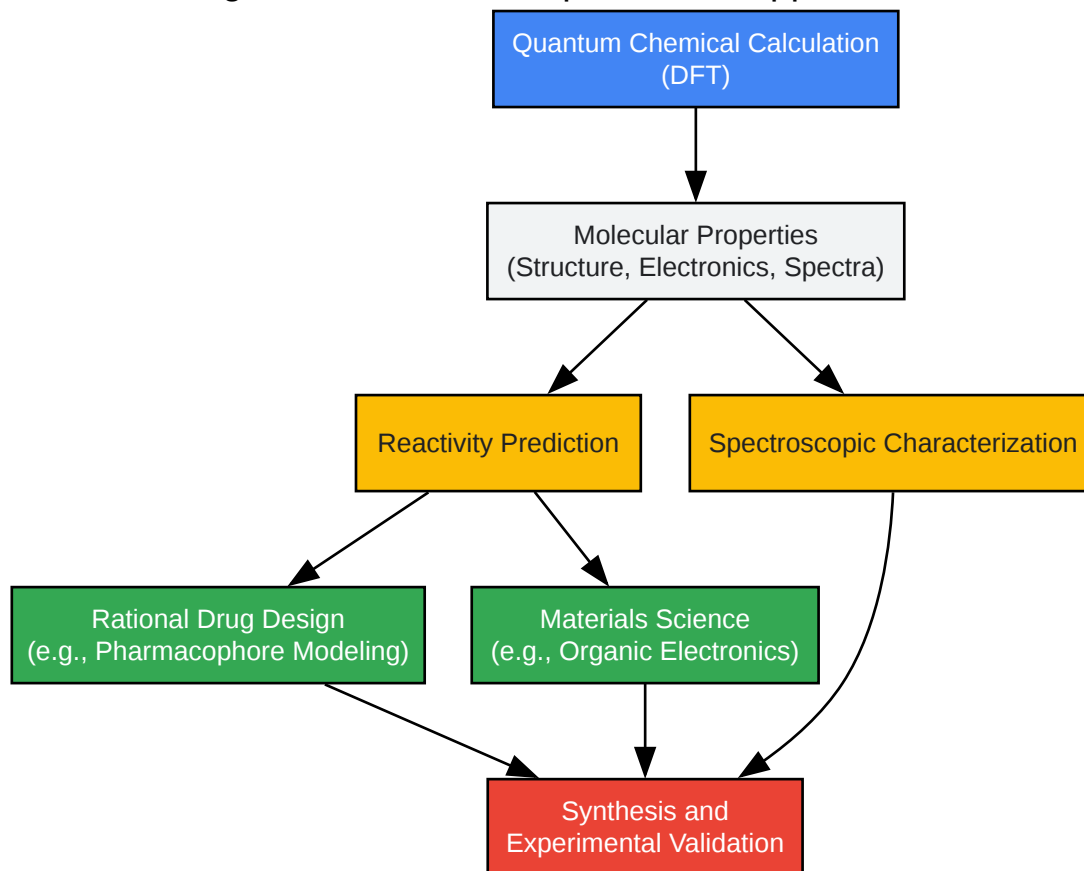
Computational Workflow for 2-Chloro-6-fluoroaniline



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Caption: A typical workflow for quantum chemical calculations.

Logical Flow from Computation to Application

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Caption: Logical flow from computational analysis to drug development.

Conclusion

Quantum chemical calculations provide a powerful, non-experimental approach to characterizing novel molecules like **2-Chloro-6-fluoroaniline**. By employing methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound. The methodologies and expected data presented in this guide offer a solid foundation for future computational and experimental investigations, ultimately aiding in the rational design of new molecules for pharmaceutical and material science applications.

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